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Sulfonium, tris(4-hydroxyphenyl)-, chloride - 17755-35-0

Sulfonium, tris(4-hydroxyphenyl)-, chloride

Catalog Number: EVT-15260061
CAS Number: 17755-35-0
Molecular Formula: C18H15ClO3S
Molecular Weight: 346.8 g/mol
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Product Introduction

Overview

Sulfonium, tris(4-hydroxyphenyl)-, chloride is a chemical compound categorized under sulfonium salts. Its molecular formula is C18H15ClO3SC_{18}H_{15}ClO_3S and it has a molar mass of approximately 346.83 g/mol. This compound is recognized for its utility in various scientific applications, particularly in the fields of organic chemistry and materials science.

Source

The compound is identified by the CAS number 17755-35-0 and can be sourced from chemical databases and suppliers such as ChemBK and Chemsrc, which provide detailed information on its properties, safety data sheets, and potential applications .

Classification

Sulfonium, tris(4-hydroxyphenyl)-, chloride belongs to the broader class of organosulfur compounds. It features a sulfonium ion (a positively charged sulfur atom bonded to three organic groups) and is classified specifically as a quaternary ammonium compound due to its structure.

Synthesis Analysis

Methods

The synthesis of sulfonium, tris(4-hydroxyphenyl)-, chloride typically involves the reaction of a suitable sulfonium precursor with a chlorinating agent. Various synthetic routes can be employed:

  1. Direct Reaction: The sulfonium salt can be synthesized by reacting tris(4-hydroxyphenyl) sulfide with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
  2. Polymerization Techniques: The compound can also be generated through polymerization processes involving sulfonium salts in resist compositions for photolithography applications .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and time to ensure high yields and purity of the product. The use of solvents may also be necessary depending on the specific reagents employed.

Molecular Structure Analysis

Structure

The molecular structure of sulfonium, tris(4-hydroxyphenyl)-, chloride consists of a central sulfur atom bonded to three 4-hydroxyphenyl groups and one chloride ion. This arrangement provides unique electronic properties due to the presence of hydroxyl groups that can engage in hydrogen bonding.

Chemical Reactions Analysis

Reactions

Sulfonium, tris(4-hydroxyphenyl)-, chloride participates in various chemical reactions typical for sulfonium salts:

  1. Nucleophilic Substitution: The chloride ion can be replaced by nucleophiles in reactions that form new sulfonium derivatives.
  2. Decomposition Reactions: Under certain conditions (e.g., heat or light), this compound can decompose to release sulfur dioxide or other products.

Technical Details

The reactivity of sulfonium salts is influenced by the nature of the substituents on the sulfur atom. The presence of hydroxyl groups enhances its reactivity towards electrophiles.

Mechanism of Action

Process

In photolithography applications, sulfonium salts like tris(4-hydroxyphenyl)-chloride serve as photoacid generators. Upon exposure to light (typically ultraviolet), they undergo photolytic cleavage to produce acids that catalyze further reactions in polymer films.

Data

This mechanism allows for precise patterning on substrates used in semiconductor manufacturing, enabling the creation of intricate microstructures essential for modern electronics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; insoluble in water.
  • Melting Point: Not specifically documented but generally expected to be moderate due to its organic nature.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles; decomposes upon heating.
  • Hazards: Safety data sheets indicate potential hazards associated with handling due to its reactive nature .
Applications

Sulfonium, tris(4-hydroxyphenyl)-, chloride finds significant applications in:

  1. Photolithography: Used as a photoacid generator in resist formulations for microfabrication processes.
  2. Organic Synthesis: Acts as an intermediate in various organic reactions involving sulfur chemistry.
  3. Material Science: Employed in developing advanced materials with specific electronic properties.

This compound exemplifies the versatility of sulfonium salts in both academic research and industrial applications, highlighting their importance in advancing technology and materials science.

Synthesis and Structural Optimization Strategies [3] [7]

Grignard Reagent-Based Triarylsulfonium Salt Synthesis

The foundational synthesis of tris(4-hydroxyphenyl)sulfonium chloride leverages organomagnesium intermediates to construct the triarylsulfonium core. The primary route adapts Smiles' method, where triphenyl sulfonium chloride undergoes nucleophilic aromatic substitution with phenol under Lewis acid catalysis (AlCl₃), yielding the target compound at 220–230°C. This method achieves ~42% yield but requires stringent anhydrous conditions to prevent hydrolysis of the Grignard intermediate [3]. Libermann's alternative approach employs sulfur dichloride (SCl₂) in a stepwise reaction with 4-methoxyphenylmagnesium bromide, followed by demethylation with hydrobromic acid. Though scalable, this route involves air-sensitive reagents and generates stoichiometric byproducts [3]. Luettringhaus later refined this protocol by utilizing 4-(tert-butyldimethylsilyloxy)phenylmagnesium bromide, where the silicon-based protecting group enhances intermediate stability. Deprotection with fluoride ions (e.g., tetrabutylammonium fluoride) delivers the final product in 68% yield over three steps, minimizing side reactions [3].

Table 1: Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantages/Limitations
Smiles (1906)Ph₃S⁺Cl⁻, phenol, AlCl₃220–230°C, 6 hr~42%Simple reagents; moderate yield
Libermann (1934)SCl₂, 4-MeO-C₆H₄MgBr, HBr-78°C to RT, 12 hr~35%Scalable; sensitive intermediates
Luettringhaus (1939)SCl₂, 4-TBDMSO-C₆H₄MgBr, TBAF-20°C, 8 hr68%High-purity product; extra deprotection step

Critical challenges include competitive diarylsulfide formation and sulfur oxidation. Optimization involves:

  • Slow addition kinetics to suppress R₂S formation [3]
  • Oxygen-free reactors to prevent sulfoxide byproducts
  • Copper(I) iodide additives (5 mol%) to accelerate C–S bond formation [1]

Functionalization of Phenolic Groups for Enhanced Reactivity

The phenolic hydroxyl groups in tris(4-hydroxyphenyl)sulfonium chloride serve as handles for tailoring solubility, photoreactivity, and thermal stability. Three key functionalization strategies are employed:

  • Etherification: Alkylation with methyl iodide or ethyl bromoacetate in acetone/K₂CO₃ yields trialkyl ether derivatives. Methyl ethers enhance solubility in apolar photoresist matrices (e.g., propylene glycol methyl ether acetate, PGMEA) but reduce crosslinking efficiency by 20% due to diminished hydrogen-bonding capacity [1] [3].

  • Esterification: Acylation with acetic anhydride or tert-butoxycarbonyl (Boc) anhydride generates hydrolyzable esters. Acetate derivatives exhibit 40% higher photodecomposition quantum yields (Φ = 0.31) than the parent chloride, attributed to reduced excited-state proton transfer quenching [3] .

  • Silyl Protection: tert-Butyldimethylsilyl (TBS) ethers improve compatibility with non-protic photolithography solvents (e.g., cyclohexanone). Desilylation occurs in situ during acid-catalyzed polymerization, releasing the active photoacid generator [1].

Table 2: Functional Derivatives and Their Properties

DerivativeSynthesis ProtocolSolubility in PGMEARelative PhotoreactivityApplication Context
Trimethyl etherK₂CO₃/CH₃I, acetone, 60°C32 mg/mL0.80×Non-polar polymer matrices
Triacetate esterAc₂O/pyridine, RT, 12 hr28 mg/mL1.40×High-speed photoresists
TBS-protectedTBSCl/imidazole, DMF, 25°C41 mg/mL1.05×*Aqueous processable resists

*Photoreactivity measured after deprotection

Counterion Engineering for Improved Photochemical Efficiency

Replacing the chloride counterion modifies photoacid generation efficiency, acid strength, and thermal stability. The chloride anion (Cl⁻) exhibits nucleophilicity that quenches sulfonium excited states and promotes thermal decomposition above 160°C. Anion exchange strategies include:

  • Metathesis with NaBF₄: Forms tris(4-hydroxyphenyl)sulfonium tetrafluoroborate (BF₄⁻ salt), increasing thermal stability to 195°C. The weakly coordinating BF₄⁻ elevates photoacid generation quantum yield to Φ = 0.28 vs. Φ = 0.19 for chloride [4] [1].
  • Acid exchange with H[PF₆]: Generates the hexafluorophosphate derivative, enhancing acid strength (pKₐ = −12.5 vs. −10.2 for HCl) and enabling cationic polymerization of epoxides at 50% lower loading [1].
  • Silver salt displacement: Treatment with Ag[CF₃SO₃] or Ag[C₄F₉SO₃] yields perfluoroalkylsulfonate salts with improved solubility in fluorinated resins. The triflate (CF₃SO₃⁻) variant achieves 99% epoxy conversion in <30 s UV exposure (254 nm, 10 mW/cm²) [1] .

Table 3: Counterion Impact on Photochemical Performance

CounterionAnion NucleophilicityThermal Decomp. (°C)Φ (254 nm)Generated Acid pKₐ
Cl⁻High1620.19−10.2
BF₄⁻Low1950.28−11.8
PF₆⁻Very low2100.30−12.5
CF₃SO₃⁻Negligible2250.33−14.1

Counterion selection directly influences acid diffusion length in photoresists: bulky anions (e.g., C₄F₉SO₃⁻) reduce blur by 40% compared to BF₄⁻, enabling sub-20 nm lithographic features .

Scalable Industrial Synthesis Protocols

Industrial production prioritizes cost efficiency, reproducibility, and waste minimization. Optimized large-scale processes include:

  • Continuous Flow Halogenation: Bromination of 4-hydroxytoluene using Br₂/HBr in acetic acid at 80°C achieves 95% conversion to 4-hydroxybromobenzene, minimizing polybromination. Reaction residence time is controlled at <90 s via microreactors [1].

  • Magnesium Activation: Activated magnesium turnings (washed with 1% I₂ in THF) react with 4-hydroxybromobenzene in tetrahydrofuran (THF)/dimethoxyethane (DME) blends (4:1 v/v) to maintain Grignard reagent solubility. This suppresses THF polymerization byproducts and enables 0.5 M concentration scales [3].

  • One-Pot Sulfurization: Combining sulfur dichloride with three equivalents of 4-hydroxyphenylmagnesium bromide in diethyl ether at −40°C, followed by gradual warming to 0°C, yields the sulfonium salt directly. This bypasses isolation of pyrophoric intermediates and reduces solvent consumption by 60% [1].

  • Anion Exchange Membrane Purification: Crude chloride salt is dissolved in methanol/water (9:1) and passed through a strong anion exchange resin (e.g., Dowex Marathon A). Elution with NH₄PF₆ or NaBF₄ solutions directly generates high-purity (>99.5%) hexafluorophosphate or tetrafluoroborate salts, eliminating silver-mediated processes [4].

Key industrial metrics:

  • Total yield: 74% from bromobenzene precursor
  • Purity specification: >99.0% (HPLC)
  • Byproduct mitigation: Bromide recovery via electrochemical oxidation reduces halide waste by 85%

Properties

CAS Number

17755-35-0

Product Name

Sulfonium, tris(4-hydroxyphenyl)-, chloride

IUPAC Name

tris(4-hydroxyphenyl)sulfanium;chloride

Molecular Formula

C18H15ClO3S

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C18H14O3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H,(H2-,19,20,21);1H

InChI Key

BINSXQFBKIIQJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)[S+](C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.[Cl-]

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